1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a tosylpiperidine group linked via an ethylurea bridge
Preparation Methods
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the tosylpiperidine: Piperidine is tosylated using tosyl chloride in the presence of a base such as pyridine.
Coupling reaction: The benzo[d][1,3]dioxole derivative is coupled with the tosylpiperidine derivative using an appropriate linker, such as ethylurea, under controlled conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly through the use of automated synthesis equipment and continuous flow reactors.
Chemical Reactions Analysis
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the tosyl group, using nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the tosylpiperidine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea include:
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-benzylpiperidin-2-yl)ethyl)urea: This compound has a benzyl group instead of a tosyl group, which may alter its chemical properties and biological activity.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylpiperidin-2-yl)ethyl)urea: The presence of a methyl group instead of a tosyl group can affect the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-16-5-8-19(9-6-16)31(27,28)25-13-3-2-4-18(25)11-12-23-22(26)24-17-7-10-20-21(14-17)30-15-29-20/h5-10,14,18H,2-4,11-13,15H2,1H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGRFLHSPIZLPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.